Evidence 1: 5‑HT₆ Receptor Binding Affinity – Class‑Level IC₅₀ Claim vs. Known High‑Affinity 5‑HT₆ Ligands
The parent patent claims that compounds of the general sulphonyloxazolamine series, which includes the target compound, exhibit a selective affinity for 5‑HT₆ receptors with an inhibition constant IC₅₀ of less than 4 µM [1]. In a radioligand displacement assay using ³H‑LSD and human 5‑HT₆ receptor membrane preparations, the entire class met this threshold [1]. For comparison, reference clinical‑stage 5‑HT₆ antagonists such as SB‑399885 have reported IC₅₀ values in the low nanomolar range (e.g., ~9 nM) [2]. Although no compound‑specific IC₅₀ has been published for the target compound, the class‑level data place it in a lower‑affinity tier relative to optimized clinical candidates, consistent with the known detrimental effect of N‑benzyl substitution.
| Evidence Dimension | 5‑HT₆ receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 4 µM (class‑level patent claim; compound‑specific value not publicly disclosed) |
| Comparator Or Baseline | SB‑399885 (clinical 5‑HT₆ antagonist): IC₅₀ ≈ 9 nM (reported in radioligand binding assay) |
| Quantified Difference | Target compound class IC₅₀ is at least 400‑fold higher than that of SB‑399885 (class‑level comparison only) |
| Conditions | Radioligand binding assay; ³H‑LSD (1 nM); human 5‑HT₆ receptor membranes; incubation 1 h at 37 °C |
Why This Matters
For procurement decisions, this compound is not suitable as a high‑potency 5‑HT₆ ligand; its value resides in its use as a tool compound for investigating the pharmacological consequences of N‑benzyl substitution within the sulphonyloxazolamine chemotype.
- [1] Greiner, H., Bartoszyk, G., Böttcher, H., Barnickel, G., Cezanne, B. Sulphonyloxazolamines as therapeutic active ingredients. U.S. Patent 6,441,013 (also ZA200105881B). View Source
- [2] Hirst, W.D. et al. SB‑399885 is a potent, selective 5‑HT₆ receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models. European Journal of Pharmacology, 2006, 553(1‑3), 109‑119. DOI: 10.1016/j.ejphar.2006.09.049. View Source
